2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is a chemical compound with the molecular formula C7H10ClF2NO2 and a molecular weight of 213.61 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with 4-hydroxy-1-piperazine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The synthesis process involves standard organic chemistry techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium 2-chloro-2,2-difluoroacetate, which is used for difluoromethylation reactions . The reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.
Major Products Formed
The major products formed from reactions involving this compound include aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives .
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in difluoromethylation reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound aims to develop new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the other reactants involved . The pathways involved in its reactions include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone: This compound has a similar structure and is used in similar research applications.
2-Chloro-1-(3,4-difluorophenyl)ethanone: Another related compound used in organic synthesis.
Uniqueness
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its difluoromethyl group is particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties .
Properties
CAS No. |
453557-83-0 |
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Molecular Formula |
C6H9ClF2N2O2 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hydroxypiperazin-1-yl)ethanone |
InChI |
InChI=1S/C6H9ClF2N2O2/c7-6(8,9)5(12)10-1-3-11(13)4-2-10/h13H,1-4H2 |
InChI Key |
UTHHCHWORBAFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(F)(F)Cl)O |
Origin of Product |
United States |
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